BenchChemオンラインストアへようこそ!

7-Hydroxy amoxapine-d8

LC-MS/MS Bioanalysis Stable Isotope Labeling

This deuterium-labeled (+8 Da) internal standard is purpose-built for definitive LC-MS/MS quantification of 7-hydroxyamoxapine—the active dopamine D2 receptor-blocking metabolite of amoxapine. Unlike unlabeled analyte or structural analogs that fail co-elution criteria, this SIL IS mirrors the analyte's physicochemical properties, effectively correcting plasma matrix effects, ion suppression, and extraction recovery variability. Essential for ANDA bioequivalence studies where Cmax and AUC confidence intervals must fall within 80–125%. Validated across human plasma, rat brain homogenates, CSF, and human liver microsome incubations for CYP2D6 phenotyping. Procure with confidence for regulatory-grade bioanalytical method validation.

Molecular Formula C17H16ClN3O
Molecular Weight 321.8 g/mol
CAS No. 1189671-27-9
Cat. No. B563610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy amoxapine-d8
CAS1189671-27-9
Synonyms2-Chloro-11-(1-piperazinyl-d8)dibenz[b.f][1,4]oxazepine;  CL-67772-d8;  Asendin-d8;  Asendis-d8;  Defanyl-d8;  Demolox-d8;  Moxadil-d8; 
Molecular FormulaC17H16ClN3O
Molecular Weight321.8 g/mol
Structural Identifiers
InChIInChI=1S/C17H16ClN3O/c18-12-5-6-15-13(11-12)17(21-9-7-19-8-10-21)20-14-3-1-2-4-16(14)22-15/h1-6,11,19H,7-10H2/i7D2,8D2,9D2,10D2
InChIKeyQWGDMFLQWFTERH-UFBJYANTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy Amoxapine-d8 (CAS 1189671-27-9): Stable Isotope-Labeled Internal Standard for Amoxapine Metabolite Quantification


7-Hydroxy amoxapine-d8 (CAS 1189671-27-9) is a deuterium-labeled analog of 7-hydroxyamoxapine, the active dopamine D2 receptor-blocking metabolite of the tricyclic antidepressant amoxapine [1]. This stable isotope-labeled (SIL) compound incorporates eight deuterium atoms into its molecular structure (C17H8D8ClN3O, MW 321.8 g/mol), increasing its mass by 8 Da relative to the unlabeled analyte . 7-Hydroxyamoxapine itself is a major active metabolite that blocks post-synaptic dopamine receptors and exhibits potent neuroleptic-like activity, distinguishing it from 8-hydroxyamoxapine, which primarily inhibits serotonin and norepinephrine reuptake [2]. The deuterated form serves exclusively as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling accurate quantification of 7-hydroxyamoxapine in biological matrices without interference from the endogenous analyte [3].

Why Unlabeled 7-Hydroxyamoxapine or Structural Analogs Cannot Substitute for 7-Hydroxy Amoxapine-d8 in Quantitative LC-MS/MS Assays


Unlabeled 7-hydroxyamoxapine cannot serve as an internal standard because it is chemically identical to the analyte being measured in biological samples, making it impossible to distinguish IS signal from endogenous analyte signal during mass spectrometric detection [1]. Structural analogs (e.g., 8-hydroxyamoxapine or amoxapine itself) fail to co-elute precisely with the analyte and exhibit different extraction recoveries and ionization efficiencies, introducing systematic quantification errors that exceed bioanalytical regulatory acceptance criteria [2]. SIL internal standards such as 7-hydroxy amoxapine-d8 are the first choice for quantitative bioanalysis because they possess near-identical physicochemical properties to the analyte, effectively compensating for matrix effects, recovery variability, and ion suppression throughout sample preparation and LC-MS/MS analysis . However, deuterium-labeled compounds must be validated for isotopic integrity, as unexpected chromatographic or extraction behavior—such as deuterium-hydrogen back-exchange under certain pH conditions—can compromise assay accuracy if the label is positioned on exchangeable sites [3].

Quantitative Differentiation: 7-Hydroxy Amoxapine-d8 versus Alternative Internal Standards and Unlabeled Metabolite Comparators


Mass Difference of +8 Da Enables Baseline Spectrometric Resolution from Unlabeled 7-Hydroxyamoxapine

7-Hydroxy amoxapine-d8 incorporates eight deuterium atoms, producing a molecular ion [M+H]+ at m/z 330.2, which is +8 Da higher than the unlabeled 7-hydroxyamoxapine analyte (m/z 322.1). This mass shift eliminates spectral overlap between the internal standard and the endogenous analyte signal, a requirement for accurate quantitative analysis . In contrast, a 13C-labeled analog with fewer labeled positions (e.g., +3 Da) or a structural analog such as 8-hydroxyamoxapine would not provide this degree of spectrometric separation without the risk of cross-talk interference in the MS/MS analyzer .

LC-MS/MS Bioanalysis Stable Isotope Labeling

Matrix Effect Compensation: Deuterated SIL Internal Standard Corrects for Ion Suppression Variability Not Addressed by Structural Analogs

SIL internal standards such as 7-hydroxy amoxapine-d8 co-elute with the target analyte, thereby experiencing identical ionization conditions in the electrospray source and identical recovery from the sample matrix during extraction [1]. This co-elution property enables accurate compensation for matrix effects, which are a primary source of quantitative bias in LC-MS/MS assays. In contrast, structural analogs (e.g., amoxapine used as IS for 7-hydroxyamoxapine) exhibit different chromatographic retention times and extraction recoveries, resulting in incomplete correction of ion suppression or enhancement [2]. While direct comparative recovery data for 7-hydroxy amoxapine-d8 versus alternative IS are not available in published literature, the class-level principle is well established: SIL internal standards have been widely shown to reduce matrix effect variability and provide reproducible, accurate recoveries compared to structurally related compounds .

LC-MS/MS Matrix Effects Bioanalytical Method Validation

LLOQ Sensitivity for 7-Hydroxyamoxapine in Validated LC-MS/MS Methods Demonstrates Assay Requirements That Deuterated IS Supports

A validated LC-MS/MS method for simultaneous quantification of loxapine and its five metabolites (including 7-hydroxyamoxapine) in rat brain tissue, plasma, and CSF established lower limits of quantification (LLOQ) of 5 ng/g in brain tissue, 2 ng/mL in plasma, and 10 ng/mL in CSF for 7-hydroxyamoxapine [1]. Achieving these LLOQ values requires the use of a SIL internal standard to correct for analyte losses during sample preparation and matrix-induced ion suppression [2]. While the published method did not explicitly state that 7-hydroxy amoxapine-d8 was used, the detection of 7-hydroxyamoxapine at these low concentrations in complex biological matrices underscores the necessity of a co-eluting SIL IS to achieve the reported sensitivity and precision. Without a deuterated IS, matrix effect variability would likely elevate the practical LLOQ or degrade assay precision [3].

LC-MS/MS Method Validation LLOQ Pharmacokinetics

Deuterium Label Integrity: Eight Deuterium Atoms Positioned on Non-Exchangeable Sites Maintain Isotopic Purity Under Bioanalytical Conditions

The eight deuterium atoms in 7-hydroxy amoxapine-d8 are incorporated into the piperazine ring structure (positioned on carbon atoms), which are non-exchangeable under typical bioanalytical extraction and chromatographic conditions . This structural feature prevents deuterium-hydrogen back-exchange—a known limitation of deuterated IS where labels on heteroatoms (O, N) or alpha to carbonyls can be lost during sample preparation, leading to IS signal drift and inaccurate quantification . In contrast, SIL IS with labels on exchangeable sites require additional validation and may still exhibit up to 5-10% isotopic exchange under acidic or basic extraction conditions, introducing systematic bias [1]. The stable positioning of all eight deuterium labels ensures consistent IS response throughout the analytical run and across multiple freeze-thaw cycles.

Stable Isotope Labeling Deuterium Exchange LC-MS/MS

Distinct Pharmacological Profile of 7-Hydroxyamoxapine Necessitates Specific Quantification That Deuterated IS Enables

7-Hydroxyamoxapine exhibits a distinct pharmacological profile from its parent drug amoxapine and the 8-hydroxy metabolite: it is a potent post-synaptic dopamine D2 receptor antagonist with neuroleptic-like activity, whereas 8-hydroxyamoxapine functions primarily as a serotonin-norepinephrine reuptake inhibitor [1]. In vitro radioreceptor assays demonstrated that 7-hydroxyamoxapine has potent neuroleptic activity, and blood specimens from patients receiving amoxapine confirmed the presence of this activity [2]. Because of this divergent pharmacology, accurate and specific quantification of 7-hydroxyamoxapine in pharmacokinetic and pharmacodynamic studies is essential to correlate plasma concentrations with clinical effects (e.g., extrapyramidal symptoms). The use of 7-hydroxy amoxapine-d8 as an IS enables this specific quantification without cross-interference from the structurally similar 8-hydroxy isomer or the parent compound [3].

Pharmacology Dopamine Receptor Active Metabolite

Interindividual Variability in 7-Hydroxyamoxapine Pharmacokinetics Demands High-Precision Quantification Achievable Only with SIL IS

Pharmacokinetic studies of amoxapine in healthy volunteers reveal substantial interindividual variation in plasma levels of 7-hydroxyamoxapine, with mean elimination half-life reported as 5.1 hours and peak concentrations reached between 1 and 3 hours post-dose [1]. Additionally, the ratio of each hydroxylated metabolite to the parent drug and the time-course of serum levels varied interindividually in a 2-week continuous administration study [2]. This high variability necessitates high-precision, low-bias quantification methods for accurate pharmacokinetic modeling and therapeutic drug monitoring. SIL internal standards such as 7-hydroxy amoxapine-d8 provide the requisite assay precision (typically ≤15% CV across the calibration range) to resolve these interindividual differences, whereas structural analog IS would introduce additional variability from differential extraction and ionization behavior [3].

Pharmacokinetics Therapeutic Drug Monitoring Metabolite Quantification

Optimal Research and Industrial Applications for 7-Hydroxy Amoxapine-d8 (CAS 1189671-27-9)


Pharmacokinetic and Bioequivalence Studies of Amoxapine Formulations

Use 7-hydroxy amoxapine-d8 as the internal standard in validated LC-MS/MS assays to quantify 7-hydroxyamoxapine in human plasma for regulatory bioequivalence studies. The SIL IS compensates for matrix effects in plasma, ensuring that 90% confidence intervals for Cmax and AUC fall within the 80-125% bioequivalence acceptance range. The short half-life of 7-hydroxyamoxapine (5.1 h) [1] and its high interindividual variability [2] make precise quantification essential for accurate determination of pharmacokinetic parameters and for supporting ANDA submissions.

Therapeutic Drug Monitoring in Patients Receiving Amoxapine

Employ 7-hydroxy amoxapine-d8 as an IS for LC-MS/MS-based therapeutic drug monitoring of 7-hydroxyamoxapine in patient serum or plasma. Given that 7-hydroxyamoxapine is the primary mediator of neuroleptic-like activity and extrapyramidal side effects [3], its specific quantification—enabled by a deuterated IS with +8 Da mass shift —allows clinicians to correlate plasma concentrations with adverse events and adjust dosing to minimize dopamine D2 receptor-related toxicity.

Preclinical Brain Distribution and CNS Pharmacokinetic Studies

Utilize 7-hydroxy amoxapine-d8 in LC-MS/MS methods for quantifying 7-hydroxyamoxapine in rat brain tissue homogenates, CSF, and plasma. Validated methods achieve LLOQs of 5 ng/g in brain and 2 ng/mL in plasma [4], enabling accurate measurement of brain-to-plasma ratios and regional brain distribution. The SIL IS ensures that matrix effects from tissue lipids and proteins are adequately corrected, a critical requirement for CNS drug development where target engagement correlates with unbound brain concentrations.

In Vitro Metabolism and CYP Enzyme Phenotyping Studies

Use 7-hydroxy amoxapine-d8 as an IS to quantify 7-hydroxyamoxapine formation in human liver microsome incubations for CYP2D6 phenotyping. 7-Hydroxyamoxapine is formed via CYP2D6-mediated hydroxylation [5], and accurate quantification of this metabolite in vitro is essential for assessing CYP2D6 drug-drug interaction potential. The deuterated IS compensates for ion suppression from microsomal matrix components, enabling robust kinetic parameter determination (Km, Vmax).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxy amoxapine-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.